Cas no 1782327-13-2 (tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate)

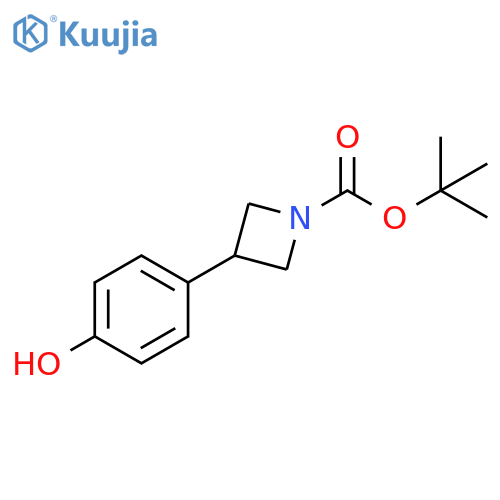

1782327-13-2 structure

商品名:tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

- 1-Azetidinecarboxylic acid, 3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester

- 1782327-13-2

- SCHEMBL20607546

- EN300-7438534

-

- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-4-6-12(16)7-5-10/h4-7,11,16H,8-9H2,1-3H3

- InChIKey: BEKYYGVYZAZFLV-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2=CC=C(O)C=C2)C1

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7438534-0.05g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 0.05g |

$587.0 | 2025-03-11 | |

| Enamine | EN300-7438534-0.25g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 0.25g |

$642.0 | 2025-03-11 | |

| Enamine | EN300-7438534-1.0g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 1.0g |

$699.0 | 2025-03-11 | |

| Enamine | EN300-7438534-5.0g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 5.0g |

$2028.0 | 2025-03-11 | |

| Enamine | EN300-7438534-0.5g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 0.5g |

$671.0 | 2025-03-11 | |

| Enamine | EN300-7438534-0.1g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 0.1g |

$615.0 | 2025-03-11 | |

| Enamine | EN300-7438534-2.5g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 2.5g |

$1370.0 | 2025-03-11 | |

| Enamine | EN300-7438534-10.0g |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

1782327-13-2 | 95.0% | 10.0g |

$3007.0 | 2025-03-11 |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

1782327-13-2 (tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量